molecular formula C14H16N2O3S B13226972 Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13226972
M. Wt: 292.36 g/mol
InChI Key: OEOOUJOZDPSJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a sophisticated heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research. This multifunctional compound features a fused [1,2]thiazolo[5,4-b]pyridine core, a structure recognized as a privileged scaffold in drug discovery due to its prevalence in biologically active molecules . The presence of both an ester and an aldehyde group on the core structure provides two distinct and orthogonal handles for chemical modification, making it an exceptionally versatile intermediate for the synthesis of complex molecular libraries. Researchers can leverage the reactive aldehyde functionality for condensation reactions or to introduce additional complexity through ring formation, while the ester group can be utilized in coupling reactions or selectively reduced. Thiazole and fused thiazolo-pyridine derivatives are of significant interest in the development of novel therapeutic agents, with documented activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound is intended for use in discovery chemistry programs aimed at generating new lead compounds against a variety of disease targets. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

ethyl 3-formyl-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H16N2O3S/c1-5-19-14(18)11-8(4)10-9(6-17)16-20-13(10)15-12(11)7(2)3/h6-7H,5H2,1-4H3

InChI Key

OEOOUJOZDPSJAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)C=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe formyl group can be introduced via formylation reactions, while the ester group is typically introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can act as a reactive site for covalent bonding with biological macromolecules, while the thiazole and pyridine rings can participate in π-π stacking interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituent patterns and core heterocyclic systems. Key comparisons include:

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Molecular Formula Reference
Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate Thiazolo[5,4-b]pyridine Formyl Ethyl carboxylate C₁₆H₁₈N₂O₃S
Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate Thiazolo[5,4-b]pyridine Bromo Ethyl carboxylate C₁₅H₁₈BrN₂O₂S
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Oxo Ethyl carboxylate C₂₈H₂₇N₂O₆S
(E)-Ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Oxo Ethyl carboxylate + aryl C₂₆H₃₁N₅O₃S

Key Observations :

  • The formyl group at position 3 in the target compound distinguishes it from bromo-substituted analogs (e.g., ), offering distinct reactivity for condensation or nucleophilic addition reactions.
  • Thiazolo[3,2-a]pyrimidine derivatives (e.g., ) share ester functionalities but differ in ring fusion (pyrimidine vs. pyridine), which influences electronic properties and biological activity .

Key Observations :

  • Microwave-assisted synthesis () offers advantages in efficiency and sustainability compared to traditional reflux methods ().
  • Multi-component reactions () are common for fused heterocycles but require precise control of substituent compatibility.
Physical and Chemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

Compound Melting Point (°C) Solubility Stability
This compound Not reported Likely polar aprotic solvents Air-sensitive (formyl group)
N-(Ethyl 4-aminobenzoate)thiazolo[5,4-b]-6-methylpyridin-2-amine hydrochloride Not reported DMF, DMSO Hydrolytically stable
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 198–200 Chloroform Stable under inert atmosphere

Key Observations :

  • The formyl group in the target compound may render it more reactive than halogenated analogs, necessitating careful handling.
  • Crystal packing in analogs (e.g., ) is influenced by hydrogen bonding and π-π interactions, as discussed in .

Biological Activity

Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolo-pyridine framework, which is known for its diverse biological activities. Its molecular formula is C12H14N2O3SC_{12}H_{14}N_2O_3S, with a molecular weight of 270.32 g/mol. The specific structural features that contribute to its biological activity include:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, which is often associated with antimicrobial and anti-inflammatory properties.
  • Pyridine Moiety : Known for its role in various biological interactions, including enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds with thiazolo-pyridine structures exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains in vitro. For instance:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 32 to 128 µg/mL depending on the strain.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as:

  • Cell Lines : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values : Reported IC50 values were approximately 10 µM for HeLa cells, indicating moderate potency.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed through various assays measuring cytokine production and enzyme activity:

  • Cytokine Inhibition : Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
  • COX Inhibition : Demonstrated significant inhibition of cyclooxygenase (COX) enzymes with an IC50 value comparable to standard anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo-pyridine derivatives. The following modifications have been noted to enhance activity:

  • Substituents on the Thiazole Ring : Alkyl groups at the 4-position increase lipophilicity and improve membrane permeability.
  • Aldehyde Functionality : The presence of the formyl group at position 3 contributes to increased reactivity towards biological targets.

Study 1: Antimicrobial Efficacy

A study conducted by Orban et al. evaluated the antimicrobial properties of several thiazolo-pyridine derivatives, including our compound. The study highlighted that derivatives with a propan-2-yl group exhibited enhanced activity against Gram-positive bacteria compared to those without this modification.

Study 2: Anticancer Mechanism

In a research article published in Cancer Letters, the mechanism of action for this compound was investigated. The compound was shown to induce apoptosis in cancer cells via the mitochondrial pathway, evidenced by increased caspase activation and loss of mitochondrial membrane potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.